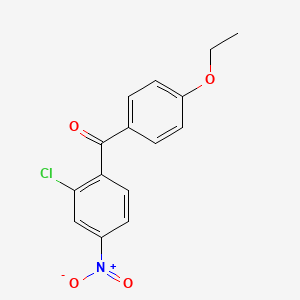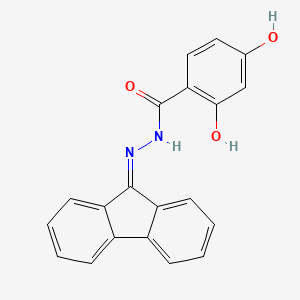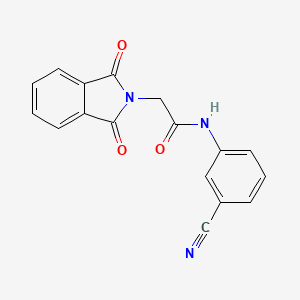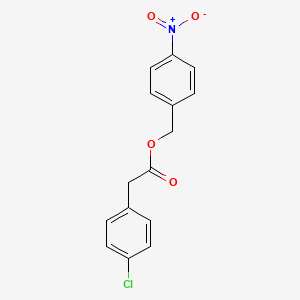![molecular formula C17H17N3O5 B5737738 N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AN-9 and has a molecular formula of C16H16N4O5. AN-9 is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
AN-9 exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. AN-9 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, AN-9 inhibits the activity of VEGF, a protein that promotes angiogenesis.
Biochemical and Physiological Effects:
AN-9 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. AN-9 also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, AN-9 has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
AN-9 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, AN-9 also has some limitations. It is a nitroaromatic compound, which can be toxic to cells and tissues at high concentrations. Additionally, AN-9 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
AN-9 has significant potential for further research in various areas of scientific inquiry. Some possible future directions for research on AN-9 include:
1. Investigating the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of AN-9.
2. Developing new formulations of AN-9 that improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of AN-9 in animal models and human subjects.
4. Investigating the potential use of AN-9 in combination with other anti-cancer or anti-inflammatory agents.
5. Exploring the potential use of AN-9 in the treatment of other diseases, such as cardiovascular disease or neurological disorders.
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has significant potential for further research in various areas of scientific inquiry. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the molecular mechanisms underlying its biological effects and to develop new formulations that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of AN-9 involves the reaction between 4-nitro-3-methoxybenzoic acid and N-(4-acetylamino-3-methoxyphenyl) methylamine in the presence of acetic anhydride and a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of AN-9. The purity of AN-9 is determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
AN-9 has been studied extensively for its potential applications in various areas of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. AN-9 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of inflammatory cytokines and angiogenic factors, which are involved in the development of various diseases.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(21)19(2)14-7-5-13(6-8-14)18-17(22)12-4-9-16(25-3)15(10-12)20(23)24/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIZJHMRQPLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5737668.png)
![3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)

![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5737717.png)
![2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate](/img/structure/B5737722.png)
![1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5737740.png)


![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)

![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
